N-ethyl-3-methyl-4-nitroaniline

Description

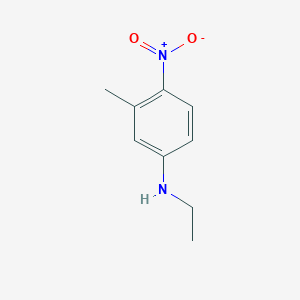

N-Ethyl-3-methyl-4-nitroaniline is a nitroaromatic compound with the molecular formula C₉H₁₂N₂O₂, featuring an ethyl group (-CH₂CH₃) at the N-position, a methyl group (-CH₃) at the 3-position, and a nitro (-NO₂) group at the 4-position of the aniline ring.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-ethyl-3-methyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-3-10-8-4-5-9(11(12)13)7(2)6-8/h4-6,10H,3H2,1-2H3 |

InChI Key |

OBINZXFYJFGKBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-4-nitroaniline typically involves nitration and subsequent reduction reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron or tin in hydrochloric acid for the reduction of nitro groups to amine groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like iron in hydrochloric acid.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N-ethyl-3-methyl-4-aminoaniline.

Substitution: Formation of halogenated derivatives of this compound

Scientific Research Applications

N-ethyl-3-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in explosives

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-methyl-4-nitroaniline with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Substituent Position and Functional Group Influence

Table 1: Comparison of Nitroaniline Derivatives

Key Observations :

Substituent Position :

- The position of the methyl group significantly affects melting points. For example, 2-methyl-4-nitroaniline (MNA) melts at 131–133°C , while 2-methyl-5-nitroaniline melts at 104–107°C . The 3-methyl isomer (as in the target compound) likely reduces crystallinity compared to the 2-methyl analog due to steric hindrance.

- The ethyl group at the N-position increases molecular weight (~196 vs. ~152 for MNA) and may lower melting points due to reduced symmetry.

Functional Group Effects: The nitro group at the 4-position enhances electron-withdrawing properties, influencing reactivity in electrophilic substitution reactions.

Physicochemical and Application-Based Comparisons

Key Findings :

- MNA exhibits exceptional electro-optic properties due to its planar structure and strong second-order nonlinear susceptibility . The ethyl and methyl substitutions in the target compound may reduce this effect by introducing steric bulk.

- N-Ethyl-4-chloro-2-nitroaniline demonstrates the versatility of nitroanilines in synthesizing halogenated intermediates, suggesting similar utility for the target compound in specialty chemical production.

- 3-Methyl-4-nitroaniline is a precursor for fluorinated compounds , implying that the ethylated analog could serve in advanced organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.